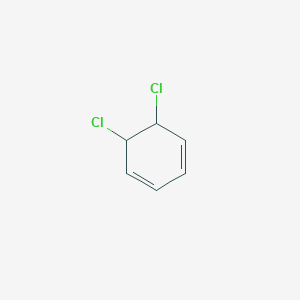

5,6-Dichloro-1,3-cyclohexadiene

Description

Structure

3D Structure

Properties

CAS No. |

67535-56-2 |

|---|---|

Molecular Formula |

C6H6Cl2 |

Molecular Weight |

149.01 g/mol |

IUPAC Name |

5,6-dichlorocyclohexa-1,3-diene |

InChI |

InChI=1S/C6H6Cl2/c7-5-3-1-2-4-6(5)8/h1-6H |

InChI Key |

JUIXSAKXHQVSIM-UHFFFAOYSA-N |

SMILES |

C1=CC(C(C=C1)Cl)Cl |

Canonical SMILES |

C1=CC(C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Chlorinated Cyclohexadienes

Strategies for the Construction of Dichlorinated Cyclohexadiene Scaffolds

The formation of the dichlorinated cyclohexadiene framework is a key challenge that has been addressed through several distinct synthetic strategies. These methods often rely on the careful control of reaction conditions to favor the formation of the desired diene system over other potential products.

One of the most direct methods for the synthesis of 1,3-cyclohexadiene (B119728) and its derivatives is through the double dehydrobromination of 1,2-dibromocyclohexane (B1204518). wikipedia.org This transformation is typically achieved using a strong base. For instance, the reaction of 1,2-dibromocyclohexane with sodium hydride in a suitable solvent system can yield 1,3-cyclohexadiene. wikipedia.orgorgsyn.org The process involves the sequential elimination of two molecules of hydrogen bromide to introduce the two double bonds in the cyclohexene (B86901) ring.

While the dehydrobromination of dibromocyclohexanes is a well-established method for generating the parent 1,3-cyclohexadiene, the synthesis of 5,6-dichloro-1,3-cyclohexadiene from a polyhalogenated cyclohexane (B81311) precursor would necessitate a starting material with the appropriate arrangement of chlorine and other leaving groups. The specific dehydrohalogenation of a tetrachlorocyclohexane, for example, could theoretically yield the desired product, provided the regiochemistry of the elimination reactions can be effectively controlled. The choice of base and reaction conditions is critical in directing the elimination to form the conjugated diene system.

Table 1: Examples of Dehydrohalogenation Reactions for Cyclohexadiene Synthesis

| Starting Material | Reagents | Product | Reference |

| 1,2-Dibromocyclohexane | Sodium Hydride | 1,3-Cyclohexadiene | wikipedia.orgorgsyn.org |

| 3-Bromocyclohexene | Quinoline | 1,3-Cyclohexadiene | orgsyn.org |

| 1,2-Dibromocyclohexane | Tributylamine | 1,3-Cyclohexadiene | orgsyn.org |

This table is illustrative of dehydrohalogenation reactions leading to cyclohexadienes and is not exhaustive.

Allylic halogenation provides a powerful tool for introducing a halogen at a position adjacent to a double bond. youtube.comyoutube.com This functionality can then serve as a leaving group in a subsequent elimination reaction to form a diene. For the synthesis of a dichlorinated cyclohexadiene, this strategy would likely involve a multi-step process.

The process would commence with a cyclohexene derivative. Allylic halogenation, often employing N-bromosuccinimide (NBS) for bromination or Cl2 under specific conditions for chlorination, would introduce a halogen at the allylic position. youtube.commasterorganicchemistry.com This reaction proceeds via a radical mechanism. youtube.com Following the initial halogenation, a second halogen would need to be introduced, potentially through another allylic halogenation or an addition reaction to the double bond. Finally, a controlled double elimination reaction, promoted by a suitable base, would be required to generate the conjugated diene system of 5,6-dichloro-1,3-cyclohexadiene. The regioselectivity of both the halogenation and elimination steps would be crucial for the successful synthesis of the target molecule. youtube.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgchemistrysteps.combyjus.com This reaction offers a high degree of control over the regio- and stereochemistry of the resulting cyclohexene derivative. chemistrysteps.com To synthesize a dichlorinated cyclohexadiene using this approach, one could envision a reaction between a diene and a dichlorinated dienophile, or alternatively, a reaction involving a chlorinated diene.

For example, a reaction between a suitable diene and a dienophile such as 1,2-dichloroethene could, in principle, form a dichlorinated cyclohexene adduct. Subsequent modification of this adduct, such as the introduction of another double bond through an elimination reaction, could lead to the desired 5,6-dichloro-1,3-cyclohexadiene. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com Lewis acids are also known to catalyze and improve the stereoselectivity of Diels-Alder reactions. byjus.com The hetero-Diels-Alder reaction, which involves heteroatoms in the diene or dienophile, further expands the scope of this methodology for creating diverse heterocyclic structures. wikipedia.org

Table 2: Key Concepts in Diels-Alder Reactions

| Concept | Description |

| [4+2] Cycloaddition | A pericyclic reaction between a 4π-electron system (diene) and a 2π-electron system (dienophile) to form a six-membered ring. masterorganicchemistry.com |

| Diene | Must be able to adopt an s-cis conformation. Electron-donating groups on the diene generally increase the reaction rate. masterorganicchemistry.com |

| Dienophile | An alkene or alkyne. Electron-withdrawing groups on the dienophile typically accelerate the reaction. masterorganicchemistry.com |

| Stereospecificity | The stereochemistry of the dienophile is retained in the product. chemistrysteps.com |

| Endo Rule | In reactions involving cyclic dienes, the substituent on the dienophile preferentially occupies the endo position in the transition state. chemistrysteps.com |

The development of asymmetric methods for the synthesis of chiral cyclohexadiene derivatives is an area of significant research interest. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these transformations. For instance, the use of chiral aminocatalysts can facilitate the enantioselective synthesis of cyclohexadienal scaffolds. researchgate.net

One notable approach involves the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst. This method provides a direct and stereocontrolled route to the cyclohexadienal backbone. researchgate.net While this specific example leads to a functionalized cyclohexadienal, the underlying principles of asymmetric organocatalysis could be adapted for the synthesis of chiral 5,6-dichloro-1,3-cyclohexadiene analogues. This would likely involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming step, such as a cycloaddition or an intramolecular cyclization.

Functional Group Interconversions Leading to Dichlorocyclohexadienes

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. ub.edufiveable.melkouniv.ac.in This approach can be instrumental in the synthesis of 5,6-dichloro-1,3-cyclohexadiene, particularly when a precursor with a different set of functional groups is more readily accessible.

For example, a cyclohexadiene derivative containing hydroxyl groups at the 5- and 6-positions could serve as a precursor. These alcohol functionalities can be converted into chlorides through various established methods. The use of reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3) can effect the transformation of alcohols to alkyl chlorides. vanderbilt.edu The stereochemistry of this conversion would need to be carefully considered, as SN2-type reactions proceed with inversion of configuration, while other mechanisms might lead to retention or a mixture of stereoisomers. ub.edu

Similarly, other functional groups like amines or esters could potentially be transformed into the desired chloro substituents, although these conversions might require more elaborate multi-step sequences. The choice of reagents and reaction conditions is critical to ensure high yields and to avoid unwanted side reactions, such as elimination or rearrangement. imperial.ac.uk

Derivatization from Related Halogenated Cyclic Systems

The synthesis of 5,6-dichloro-1,3-cyclohexadiene can also be approached through the chemical modification of other halogenated cyclic compounds. For instance, a starting material like 1,2,4,5-tetrachlorocyclohexane could potentially undergo a controlled double dehydrochlorination to yield the target diene. The success of such a strategy would hinge on the ability to selectively remove two specific hydrogen chloride molecules to form the conjugated diene system.

Another potential route could involve the derivatization of a pre-existing cyclohexadiene. For example, the reaction of 1,3-cyclohexadiene with a chlorinating agent under conditions that favor addition to the double bonds could produce a tetrachlorocyclohexane intermediate. Subsequent selective elimination of two molecules of HCl could then lead to 5,6-dichloro-1,3-cyclohexadiene. The regioselectivity of both the addition and elimination steps would be paramount.

Furthermore, transition metal complexes of cyclohexadienes can exhibit unique reactivity. For instance, (diene)iron tricarbonyl complexes can be formed, and the metal can influence the reactivity of the diene ligand. nih.gov While not a direct route to the free diene, such complexes could potentially be used as intermediates in a synthetic sequence where the metal facilitates a desired transformation before being removed.

Chemical Reactivity and Mechanistic Pathways of 5,6 Dichloro 1,3 Cyclohexadiene

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org 5,6-dichloro-1,3-cyclohexadiene, with its conjugated π-system, readily participates in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com This reaction is a cornerstone of synthetic organic chemistry due to its reliability and stereospecificity in constructing cyclic systems. wikipedia.orgbyjus.com The general mechanism involves the concerted movement of six π-electrons to form two new sigma bonds and one new pi bond, resulting in a cyclohexene (B86901) derivative. masterorganicchemistry.comyoutube.com For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. Cyclic dienes like 5,6-dichloro-1,3-cyclohexadiene are locked in this reactive s-cis conformation.

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com Substituents on the dienophile that are cis to each other will remain cis in the bicyclic product, and trans substituents will remain trans. youtube.com

When a cyclic diene reacts with a dienophile, a bicyclic adduct is formed, which can exist as two diastereomers: the endo and exo products. The endo product is the one where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. Due to favorable secondary orbital interactions between the developing π-bond of the new ring and the orbitals of the dienophile's substituents, the endo product is typically the major product under kinetic control. youtube.com

Regioselectivity becomes a key consideration when both the diene and the dienophile are unsymmetrical. masterorganicchemistry.com The reaction orientation is governed by the electronic properties of the substituents. In a normal-demand Diels-Alder reaction, the diene possesses electron-donating groups, and the dienophile has electron-withdrawing groups. masterorganicchemistry.com The preferred regioisomer arises from the alignment that allows for the most favorable electrostatic interaction between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. youtube.com This can be predicted by considering the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile; the largest coefficients on each molecule tend to align. chemtube3d.com

For a substituted cyclohexadiene like 5,6-dichloro-1,3-cyclohexadiene, cycloaddition with an unsymmetrical dienophile can lead to different regioisomers. For instance, in the cycloadditions of substituted indolynes (a related heterocyclic aryne system), the 6,7-indolyne showed high regioselectivity, whereas the 4,5- and 5,6-indolynes did not, highlighting the profound impact of substituent placement on directing the outcome of the reaction. nih.gov

However, the presence of electron-withdrawing groups on the diene can facilitate inverse-electron-demand Diels-Alder reactions, where the electronic roles are reversed. In this case, the diene reacts with an electron-rich dienophile.

Steric effects also play a crucial role. The chlorine substituents can hinder the approach of the dienophile. In a study on the photooxygenation of 5- and 6-chlorocycloheptadienes, the chloro substituent was found to exert a steric effect, directing the approach of singlet oxygen to the less hindered face of the diene. researchgate.net A similar steric hindrance would be expected in the Diels-Alder reaction of 5,6-dichloro-1,3-cyclohexadiene, influencing the facial selectivity of the cycloaddition.

The Intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com These reactions are powerful tools for constructing complex polycyclic systems, often forming two rings in a single step. masterorganicchemistry.com The entropic advantage of having both reacting partners in the same molecule means that even electronically unactivated systems can participate. oregonstate.edu

A closely related system, 5-vinyl-1,3-cyclohexadienes, has been shown to undergo IMDA reactions to form highly strained tricyclic cage compounds. oregonstate.edu In these reactions, the vinyl group acts as the dienophile. The reactivity and the specific products formed are highly dependent on the geometry of the dienophile and the reaction conditions. For example, different isomers of the starting material can lead to different products or require different temperatures to react. oregonstate.edu This highlights the potential for derivatives of 5,6-dichloro-1,3-cyclohexadiene, where a dienophilic moiety is tethered to the ring, to undergo complex intramolecular cycloadditions.

Below is a table showing data from the IMDA reactions of various 5-vinyl-1,3-cyclohexadiene derivatives, illustrating the conditions and outcomes of these transformations.

| Substrate (Vinylcyclohexadiene derivative) | Reaction Conditions | Product (Tricyclo[3.2.1.02,7]oct-3-ene derivative) | Yield |

|---|---|---|---|

| (Z)-Alkylidene lactone derivative | KHMDS, 18-C-6, THF, 30 °C | Spirotetracyclic lactone | Not Isolated (Reacts rapidly) |

| (E)-Alkylidene lactone derivative | 200 °C, sealed tube | Diastereomeric spirotetracyclic lactone | Good |

| (E)-α,β-Unsaturated ester derivative | 92 °C, benzene-d6 | Caged compound with ester group | Quantitative |

| (Z)-α,β-Unsaturated ester derivative | 92 °C, benzene-d6 | Diastereomeric caged compound with ester group | Quantitative |

Data adapted from a study on 5-vinyl-1,3-cyclohexadienes. oregonstate.edu

Electrocyclic reactions are concerted, reversible pericyclic processes involving the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com The reverse reaction, an electrocyclic ring-opening, breaks a sigma bond to form a new conjugated π-system. libretexts.org

The electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. nih.govresearchgate.net These rules predict the stereochemical outcome based on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical).

For a 6π-electron system like 1,3,5-hexatriene cyclizing to 1,3-cyclohexadiene, the Woodward-Hoffmann rules predict a disrotatory process under thermal conditions. masterorganicchemistry.com In a disrotatory motion, the terminal orbitals rotate in opposite directions (one clockwise, one counter-clockwise). libretexts.org Conversely, the reverse reaction, the thermal ring-opening of 1,3-cyclohexadiene, is also disrotatory. researchgate.net

Under photochemical conditions (irradiation with UV light), the selection rules are reversed. arxiv.orgosti.gov The photoinduced ring-opening of 1,3-cyclohexadiene proceeds via a conrotatory pathway, where the terminal orbitals rotate in the same direction. masterorganicchemistry.comamazonaws.com

The chlorine atoms in 5,6-dichloro-1,3-cyclohexadiene would be expected to influence the energetics and potentially the stereochemical course of the ring-opening. In a study on the thermal ring-opening of cis- and trans-3,4-dichlorocyclobutenes, it was found that the trans-isomer reacted at a lower temperature. amazonaws.com This was attributed to the favorable outward conrotatory motion of the donor chlorine substituents. A similar effect could be anticipated for the 5,6-dichloro-1,3-cyclohexadiene system, where the stereochemistry of the chlorine atoms would dictate the preferred direction of rotation during the electrocyclic process to minimize steric hindrance.

Electrocyclization Reactions

Transition State Analysis in Electrocyclic Transformations

Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted formation or cleavage of a sigma (σ) bond within a cyclic transition state. youtube.com The stereochemical outcome of these reactions, such as the ring-opening of a cyclobutene (B1205218) to a butadiene or the reverse ring-closing, is dictated by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. cuny.edu These reactions can proceed through either a conrotatory or a disrotatory motion of the termini of the π-system, depending on the number of π-electrons and whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). cuny.edumasterorganicchemistry.com

For a 4π-electron system like the interconversion of a 1,3-butadiene (B125203) and a cyclobutene, thermal reactions proceed via a conrotatory pathway, while photochemical reactions follow a disrotatory path. cuny.edu The transition state for these reactions involves a cyclic array of interacting orbitals. youtube.com While specific experimental or computational transition state analyses for the electrocyclic transformations of 5,6-dichloro-1,3-cyclohexadiene are not extensively documented in the literature, its behavior can be inferred from studies on related substituted systems.

The presence of substituents, such as the chlorine atoms in 5,6-dichloro-1,3-cyclohexadiene, can significantly influence the activation energy and the stereoselectivity of the reaction, a phenomenon known as torquoselectivity. This refers to the preference for one of two possible conrotatory pathways (inward or outward rotation). Theoretical studies on substituted cyclobutenes have shown that the direction of rotation is influenced by both electronic and steric factors. Electron-donating groups and electron-withdrawing groups can favor different rotational senses. Given the electronegative nature of chlorine, it is anticipated to influence the electronic distribution in the transition state. In the ring-opening of a related compound, cis-3,4-dichlorocyclobutene, the trans-isomer was found to react at a lower temperature, suggesting that the outward conrotatory motion of the chlorine substituents is favored to avoid steric hindrance. nih.gov

Table 1: General Principles of 4π Electrocyclic Reactions

| Conditions | Number of π Electrons | Allowed Mode of Rotation | Stereochemical Outcome |

|---|---|---|---|

| Thermal (Heat) | 4 | Conrotatory | Substituents on the same side of the ring move to the same side of the resulting diene (e.g., both cis or both trans). |

This table presents the generalized Woodward-Hoffmann rules for 4π electron systems, which are expected to govern the electrocyclic behavior of 5,6-dichloro-1,3-cyclohexadiene.

Oxidation and Reduction Chemistry

The oxidation and reduction of 5,6-dichloro-1,3-cyclohexadiene involve transformations of the diene system, leading to either aromatization or partial or full saturation of the ring.

Aromatization Reactions

Aromatization of cyclohexadiene derivatives is a thermodynamically favorable process, driven by the formation of a stable aromatic ring. wikipedia.org This transformation involves the removal of two hydrogen atoms and can be achieved using various oxidizing agents.

High-potential quinones are effective reagents for dehydrogenation reactions. rsc.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a particularly powerful oxidant widely used for the aromatization of hydroaromatic compounds. du.ac.incore.ac.ukorganic-chemistry.org The reaction mechanism for dehydrogenation with DDQ is generally accepted to proceed via a hydride transfer mechanism. rsc.orgcore.ac.uk

The process is initiated by the transfer of a hydride ion (H⁻) from an allylic position of the cyclohexadiene to one of the carbonyl oxygens of DDQ. This step is typically the rate-determining step and results in the formation of a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ. Subsequently, a proton is abstracted from the other allylic position by the phenolate (B1203915) anion of the reduced DDQ, leading to the formation of the aromatic ring and the fully reduced hydroquinone (DDQH₂). rsc.org

For 5,6-dichloro-1,3-cyclohexadiene, the dehydrogenation would lead to the formation of a dichlorinated benzene (B151609) derivative. The reaction with DDQ would proceed as follows:

Hydride Transfer: A hydride ion is transferred from either the C-5 or C-6 position of 5,6-dichloro-1,3-cyclohexadiene to DDQ, forming a resonance-stabilized allylic carbocation.

Proton Abstraction: The reduced DDQ anion then abstracts the remaining proton from the other chlorinated carbon, leading to the elimination of HCl and subsequent aromatization. Alternatively, a second hydride transfer could occur from the intermediate 1,4-diene.

While specific studies on the DDQ-mediated aromatization of 5,6-dichloro-1,3-cyclohexadiene are limited, the dehydrogenation of other cyclohexadienes and related hydroaromatic systems with DDQ is well-established. researchgate.netnih.gov

The kinetics of dehydrogenation reactions are influenced by factors such as the structure of the substrate, the oxidant used, and the reaction conditions. For DDQ-mediated dehydrogenations, the rate is often dependent on the stability of the carbocation formed after the initial hydride transfer. rsc.org The presence of the electron-withdrawing chlorine atoms in 5,6-dichloro-1,3-cyclohexadiene would likely influence the rate of hydride abstraction compared to an unsubstituted cyclohexadiene.

Stereochemistry plays a crucial role in the reactivity of cyclic compounds. For the aromatization of 5,6-disubstituted-1,3-cyclohexadienes, the relative stereochemistry of the two chlorine atoms (cis or trans) will be lost upon formation of the planar aromatic ring. However, the initial conformation and stereochemistry can affect the rate of reaction by influencing the accessibility of the allylic hydrogens for abstraction by the oxidant.

Table 2: Factors Influencing Dehydrogenation Kinetics

| Factor | Influence on Reaction Rate |

|---|---|

| Substrate Structure | Stability of the intermediate carbocation; steric hindrance at the reaction site. |

| Oxidant Strength | Higher reduction potential of the oxidant (e.g., DDQ > chloranil) generally leads to faster reactions. core.ac.uk |

| Solvent | The polarity of the solvent can influence the stability of charged intermediates and the solubility of reactants. |

| Temperature | Higher temperatures generally increase the reaction rate, but may affect selectivity. |

This table summarizes general factors that affect the kinetics of dehydrogenation reactions, which would be applicable to the aromatization of 5,6-dichloro-1,3-cyclohexadiene.

Selective Hydrogenation and Partial Reductions

The reduction of 5,6-dichloro-1,3-cyclohexadiene can yield different products depending on the reaction conditions and the catalyst used. Complete hydrogenation would lead to dichlorocyclohexane, while selective partial hydrogenation could yield dichlorocyclohexene isomers.

Selective hydrogenation of a conjugated diene to a monoene is a common challenge in organic synthesis. Catalysts based on palladium, platinum, or nickel are often employed for such transformations. epa.gov The selectivity for the monoene product over the fully saturated alkane is often achieved by using poisoned catalysts (e.g., Lindlar's catalyst for alkynes) or by carefully controlling reaction parameters like hydrogen pressure, temperature, and reaction time. For conjugated dienes, 1,4-addition of hydrogen can compete with 1,2-addition, leading to a mixture of isomeric alkenes.

The presence of chlorine atoms on the saturated carbons of 5,6-dichloro-1,3-cyclohexadiene could potentially lead to catalyst deactivation or undergo reductive dechlorination as a side reaction, especially with highly active catalysts like palladium on carbon (Pd/C) under harsh conditions. acs.org Therefore, achieving selective partial hydrogenation would require mild reaction conditions and carefully chosen catalytic systems.

Photooxygenation and Peroxide Chemistry of Halogenated Dienes

Conjugated dienes are known to be susceptible to photooxygenation, a reaction with electronically excited singlet oxygen (¹O₂). rsc.orgillinois.edu This reaction typically occurs via a [4+2] cycloaddition (Diels-Alder type reaction) to yield an endoperoxide. rsc.orgnih.gov 5,6-Dichloro-1,3-cyclohexadiene, being a conjugated diene, is expected to react with singlet oxygen to form a bicyclic endoperoxide.

Furthermore, compounds containing allylic hydrogens, such as 5,6-dichloro-1,3-cyclohexadiene, are classified as potential peroxide formers. osu.edu In the presence of molecular oxygen (triplet state), light, and/or heat, these compounds can undergo autoxidation, a free-radical chain reaction, to form hydroperoxides. osu.edu The presence of halogen atoms can influence the rate and pathway of these oxidation reactions. rsc.org

Table 3: Potential Oxidation Products with Molecular Oxygen

| Reaction Type | Oxygen Species | General Product | Potential Product from 5,6-Dichloro-1,3-cyclohexadiene |

|---|---|---|---|

| Photooxygenation | Singlet Oxygen (¹O₂) | Endoperoxide | 6,7-Dichloro-2,3-dioxabicyclo[2.2.2]oct-7-ene |

| Autoxidation | Triplet Oxygen (³O₂) | Hydroperoxide | Dichlorocyclohexadienyl hydroperoxide |

This table outlines the expected products from the reaction of 5,6-dichloro-1,3-cyclohexadiene with different forms of molecular oxygen based on established reactivity patterns of conjugated dienes.

Nucleophilic and Electrophilic Substitution Reactions on the Dichlorocyclohexadiene Framework

The dichlorocyclohexadiene framework can undergo substitution reactions at both its allylic and vinylic positions. The feasibility and outcome of these reactions are highly dependent on the reaction conditions and the nature of the attacking species.

The carbon atoms at the 5- and 6-positions of 5,6-dichloro-1,3-cyclohexadiene are allylic carbons. Substitution at these positions is generally facilitated by the ability of the conjugated diene system to stabilize charged intermediates.

Nucleophilic substitution at the allylic position can proceed through either an S(_N)1 or S(_N)2 mechanism. In the case of a related compound, 5-chloro-1,3-cyclohexadiene, it has been noted that S(_N)1 reactions can occur at rates comparable to those of tertiary alkyl halides. pearson.com This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation. pearson.com The positive charge in this intermediate is delocalized over three carbon atoms, which significantly lowers the activation energy for its formation.

For 5,6-dichloro-1,3-cyclohexadiene, the departure of a chloride ion from the C-5 or C-6 position would lead to the formation of a dichlorinated allylic carbocation. The stability of this carbocation would be influenced by the competing effects of the remaining chlorine atom. While the inductive effect of the second chlorine would be destabilizing, its ability to donate a lone pair of electrons through resonance could contribute to stabilization.

The general mechanism for an S(_N)1 allylic substitution is as follows:

Formation of the allylic carbocation: A chlorine atom departs, forming a resonance-stabilized carbocation.

Nucleophilic attack: A nucleophile can attack the carbocation at either end of the delocalized system, potentially leading to a mixture of products.

A water-promoted, transition metal-free protocol for allylic substitution has been described for similar systems, highlighting the potential for greener synthetic routes. rsc.org

Vinylic substitution, where a chlorine atom directly attached to a double bond is replaced, is generally more difficult than allylic substitution due to the higher strength of the C(sp)-Cl bond and the instability of vinylic carbocations. However, under certain conditions, such as the presence of a strong nucleophile or a suitable catalyst, these reactions can occur.

In the case of 5,6-dichloro-1,3-cyclohexadiene, the two chlorine atoms are not attached to vinylic carbons. The chlorine atoms are at the 5 and 6 positions, which are allylic. Therefore, direct vinylic substitution on this molecule is not applicable. However, if one were to consider an isomeric form where a chlorine is on the diene system, nucleophilic aromatic substitution principles on similar systems can be insightful. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack occurs selectively at the C-4 position. mdpi.com This regioselectivity is explained by the calculated Mulliken charges, where the C-4 carbon is more electron-deficient. mdpi.com

Electrophilic substitution on the diene is generally not favored due to the electron-withdrawing nature of the chlorine atoms, which deactivates the (\pi)-system towards attack by electrophiles.

Rearrangement Reactions and Isomerization Processes

The conjugated diene system in 5,6-dichloro-1,3-cyclohexadiene makes it a candidate for various pericyclic rearrangement reactions and isomerization processes, particularly under thermal or photochemical conditions.

Sigmatropic rearrangements are concerted, intramolecular reactions where a (\sigma)-bond migrates across a (\pi)-electron system. wikipedia.org The classification of these rearrangements is given by an order term [i,j], which indicates the number of atoms over which the (\sigma)-bond migrates. uh.edu

For 5,6-dichloro-1,3-cyclohexadiene, several types of sigmatropic rearrangements are theoretically possible:

wikipedia.orguh.edu Sigmatropic Shifts: A thermal wikipedia.orguh.edu shift of a chlorine atom is predicted by the Woodward-Hoffmann rules to proceed via an antarafacial pathway, which is geometrically difficult for a six-membered ring. However, photochemical wikipedia.orguh.edu shifts can occur suprafacially. stereoelectronics.org

pearson.comwikipedia.org Sigmatropic Shifts: A pearson.comwikipedia.org shift of a chlorine or hydrogen atom is thermally allowed to proceed via a suprafacial pathway. libretexts.org A pearson.comwikipedia.org chlorine shift in 5,6-dichloro-1,3-cyclohexadiene would lead to the formation of 1,5-dichloro-1,3-cyclohexadiene or 2,5-dichloro-1,3-cyclohexadiene. Such rearrangements are common in cyclopentadiene (B3395910) systems. libretexts.org

uh.eduuh.edu Sigmatropic Rearrangements: The classic examples are the Cope and Claisen rearrangements. For the all-carbon Cope rearrangement to occur, the molecule would need to be a 1,5-diene. 5,6-dichloro-1,3-cyclohexadiene itself is not a 1,5-diene, but if appropriate substituents were present, this pathway could become accessible. The Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether and is thus not directly applicable to the parent 5,6-dichloro-1,3-cyclohexadiene. wikipedia.orguh.edu

The table below summarizes the key features of these potential sigmatropic rearrangements.

| Rearrangement Type | Required Conditions | Stereochemistry (Thermal) | Applicability to 5,6-Dichloro-1,3-cyclohexadiene |

| wikipedia.orguh.edu Shift | Thermal or Photochemical | Antarafacial (geometrically disfavored) | Unlikely under thermal conditions. |

| pearson.comwikipedia.org Shift | Thermal | Suprafacial | Plausible for chlorine or hydrogen migration. |

| uh.eduuh.edu Shift (Cope) | Thermal | Suprafacial-Suprafacial | Not directly applicable without further substitution. |

| uh.eduuh.edu Shift (Claisen) | Thermal | Suprafacial-Suprafacial | Not applicable. |

Halogen migrations in 5,6-dichloro-1,3-cyclohexadiene can be considered a specific type of sigmatropic rearrangement, most likely a pearson.comwikipedia.org shift as discussed above. Such a migration would lead to constitutional isomers. For example, a pearson.comwikipedia.org-chlorine shift could interconvert 5,6-dichloro-1,3-cyclohexadiene with other isomeric dichlorinated cyclohexadienes. The driving force for such a rearrangement would be the relative thermodynamic stabilities of the isomers.

Theoretical and Computational Chemistry of 5,6 Dichloro 1,3 Cyclohexadiene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No dedicated studies employing Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of 5,6-dichloro-1,3-cyclohexadiene were identified. Such calculations would typically provide insights into molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and reactivity indices. While DFT has been used to study related chlorinated compounds like lindane, specific data for 5,6-dichloro-1,3-cyclohexadiene, including the performance of various functionals and basis sets, is not available. researchgate.net

Ab Initio Methods for Energetic Profiles

Similarly, there is no available research detailing the use of high-level ab initio methods to compute the energetic profile of 5,6-dichloro-1,3-cyclohexadiene. These calculations are crucial for determining the molecule's stability, conformational preferences, and thermochemical properties with high accuracy.

Mechanistic Modeling and Reaction Pathway Analysis

The role of 5,6-dichloro-1,3-cyclohexadiene as a potential intermediate suggests its involvement in various chemical transformations. whiterose.ac.uk However, detailed computational modeling of these reaction pathways is not documented.

Transition State Characterization and Activation Energy Computations

No information could be found on the characterization of transition states involving the formation or subsequent reaction of 5,6-dichloro-1,3-cyclohexadiene. Consequently, data on activation energies, which are fundamental to understanding reaction kinetics, are also absent. While computational studies have been performed on the degradation of its precursors like γ-HCH, the specific transition states leading to or from 5,6-dichloro-1,3-cyclohexadiene have not been detailed. researchgate.net

Intrinsic Reaction Coordinate (IRC) Pathways

The absence of transition state studies naturally implies that no Intrinsic Reaction Coordinate (IRC) analyses have been published for reactions involving this compound. IRC calculations are essential for confirming that a calculated transition state correctly connects the reactants and products of a specific reaction step.

Multi-State Reactivity and Potential Energy Surfaces

There is no literature available on the multi-state reactivity or the detailed potential energy surfaces for reactions involving 5,6-dichloro-1,3-cyclohexadiene. Such studies would be critical for understanding more complex reaction dynamics, such as photochemical reactions or reactions involving excited electronic states.

Bonding Analysis and Electron Localization Studies

The electronic structure and bonding of 5,6-dichloro-1,3-cyclohexadiene are significantly influenced by the interplay between the conjugated diene system and the electron-withdrawing chloro substituents. These features are critical in understanding its reactivity, particularly in the context of pericyclic reactions.

Bonding Evolution Theory (BET) in Pericyclic Reactions

BET provides a detailed description of the continuous changes in electronic structure along a reaction coordinate, identifying the sequence of bond formation and cleavage. For the electrocyclic ring-opening of a cyclohexadiene, the reaction is initiated by the cleavage of the C5-C6 sigma bond, leading to the formation of a new pi-bond in the resulting hexatriene.

The presence of two chlorine atoms at the C5 and C6 positions is expected to significantly impact this process. The inductive electron-withdrawing effect of the chlorine atoms would polarize the C-Cl bonds and influence the electron density distribution in the C5-C6 sigma bond. This, in turn, could affect the energy barrier and the nature of the transition state for the ring-opening reaction. A detailed BET study would be invaluable in elucidating the precise sequence and timing of bond breaking and formation, and how the chlorine substituents modulate the electronic flux along the reaction pathway. Such a study would involve high-level quantum chemical calculations to map the potential energy surface and analyze the topology of the electron localization function (ELF) at various points along the reaction coordinate.

Analysis of Orbital Interactions and Delocalization Effects

The orbital interactions within 5,6-dichloro-1,3-cyclohexadiene are key to understanding its electronic properties and reactivity. The primary interactions involve the pi-orbitals of the conjugated diene system. The introduction of chlorine atoms at the saturated C5 and C6 positions introduces through-bond and through-space interactions with the pi-system.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify these interactions. The chlorine atoms, being highly electronegative, will have a pronounced inductive effect, withdrawing electron density from the carbon backbone. This can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. The lowering of the HOMO-LUMO gap can influence the molecule's UV-Vis absorption spectrum and its reactivity in pericyclic reactions.

Table 1: Computed Properties of 5,6-Dichloro-1,3-cyclohexadiene

| Property | Value | Source |

| Molecular Formula | C6H6Cl2 | PubChem nih.gov |

| Molecular Weight | 149.01 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Exact Mass | 147.9846556 Da | PubChem nih.gov |

| Complexity | 110 | PubChem nih.gov |

This table presents computationally derived properties for 5,6-dichloro-1,3-cyclohexadiene.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Theoretical prediction of spectroscopic parameters such as NMR and IR spectra is a powerful tool for structure elucidation and for interpreting reaction mechanisms. While experimental spectra for 5,6-dichloro-1,3-cyclohexadiene are not widely published, computational methods can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of 5,6-dichloro-1,3-cyclohexadiene can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the double bonds (C1-C4) would exhibit chemical shifts characteristic of vinylic protons, while the protons at the chlorinated carbons (C5 and C6) would be shifted downfield due to the deshielding effect of the electronegative chlorine atoms. Similarly, the 13C chemical shifts of C5 and C6 would be significantly larger than those of the sp2 hybridized carbons of the diene. Comparing such predicted spectra with experimental data, were it to become available, would be a definitive method for structural confirmation.

Table 2: Predicted Spectroscopic Features for 5,6-Dichloro-1,3-cyclohexadiene

| Spectroscopic Technique | Predicted Feature | Expected Region |

| 1H NMR | Vinylic protons (C1-H to C4-H) | ~5.5 - 6.5 ppm |

| Protons at chlorinated carbons (C5-H, C6-H) | ~4.0 - 5.0 ppm | |

| 13C NMR | sp2 carbons (C1-C4) | ~120 - 140 ppm |

| sp3 carbons (C5, C6) | ~60 - 80 ppm | |

| IR Spectroscopy | C=C stretch | ~1600 - 1650 cm-1 |

| C-H stretch (sp2) | ~3000 - 3100 cm-1 | |

| C-H stretch (sp3) | ~2850 - 2960 cm-1 | |

| C-Cl stretch | ~600 - 800 cm-1 |

This table presents hypothetical predicted spectroscopic data based on general principles and data from analogous compounds. Specific computational studies are needed for accurate predictions.

Environmental Chemistry and Biotransformation of 5,6 Dichloro 1,3 Cyclohexadiene

Role as an Intermediate in Biodegradation Pathways

5,6-Dichloro-1,3-cyclohexadiene emerges as a transient but important molecule in the breakdown of more complex organochlorine compounds by microorganisms. Its formation is a critical step in the detoxification and mineralization of these pollutants.

Research has elucidated the role of 5,6-dichloro-1,3-cyclohexadiene, more specifically its isomer 5,6-dichlorocyclohexa-1,2-diene, in the anaerobic degradation pathway of γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane, which is an isomer of chlorocyclohexane. frontiersin.orgnih.gov Under anoxic conditions, some microorganisms degrade lindane through a series of dichloroelimination reactions. frontiersin.org This process leads to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH), which is then further transformed into 5,6-dichlorocyclohexa-1,2-diene. frontiersin.orgnih.gov Subsequently, this intermediate undergoes dehydrochlorination to yield chlorobenzene (B131634). frontiersin.orgnih.gov Another anaerobic pathway for lindane can produce intermediates like pentachlorocyclohexene (PCCH), which eventually breaks down into 1,2-dichlorobenzene (B45396) and 1,3-dichlorobenzene. frontiersin.org

The aerobic degradation of chlorobenzenes, such as monochlorobenzene and 1,4-dichlorobenzene, typically proceeds through a different mechanism involving dioxygenase enzymes. nih.gov This pathway leads to the formation of chlorinated cis-1,2-dihydroxycyclohexa-3,5-dienes, which are then converted to chlorocatechols. nih.gov While 5,6-dichloro-1,3-cyclohexadiene is not a central intermediate in this aerobic pathway, the study of these routes provides a comparative context for understanding the diverse microbial strategies for detoxifying chlorinated aromatic and alicyclic compounds.

Table 1: Anaerobic Biodegradation Pathway of γ-Hexachlorocyclohexane (Lindane)

| Precursor Compound | Intermediate(s) | Product(s) |

| γ-Hexachlorocyclohexane (Lindane) | γ-3,4,5,6-Tetrachloro-1-cyclohexene (γ-TCCH) | 5,6-Dichlorocyclohexa-1,2-diene |

| 5,6-Dichlorocyclohexa-1,2-diene | - | Chlorobenzene |

The microbial metabolism of organochlorine compounds like lindane is carried out by a diverse range of bacteria under both aerobic and anaerobic conditions. frontiersin.orgnih.gov Microbes, particularly Gram-negative bacteria, can transform these toxic compounds into less harmful metabolites. nih.gov The degradation of lindane, and thus the formation and subsequent transformation of 5,6-dichloro-1,3-cyclohexadiene, is a key example of this microbial capability.

Under anaerobic conditions, several bacterial consortia have been shown to degrade lindane, leading to the formation of intermediates like γ-TCCH and 5,6-dichlorocyclohexa-1,2-diene. frontiersin.orgnih.gov These processes are often observed in environments with low oxygen levels, such as sediments and certain subsurface soils. frontiersin.org The ability of microorganisms to use these chlorinated compounds as electron acceptors in their respiratory processes is a key driver of this transformation.

Enzymatic Mechanisms in Biotransformation Processes

The biotransformation of organochlorine compounds is mediated by specific enzymes that catalyze the cleavage of carbon-chlorine bonds. In the context of lindane degradation leading to the formation of 5,6-dichloro-1,3-cyclohexadiene, several key enzymes have been identified.

The primary enzymes involved in the initial steps of lindane degradation are dehalogenases. frontiersin.orgnih.gov These include:

Dehydrochlorinase (LinA): This enzyme is often involved in the initial dehydrochlorination steps of lindane degradation. frontiersin.orgnih.gov

Haloalkane dehalogenase (LinB): This enzyme catalyzes the hydrolytic removal of chlorine atoms from chlorinated aliphatic compounds. frontiersin.orgnih.govnih.gov

Reductive dechlorinase (LinD): This enzyme is crucial in the anaerobic degradation pathways, where it facilitates the removal of chlorine atoms through reductive dechlorination. nih.gov

The transformation of γ-TCCH to 5,6-dichlorocyclohexa-1,2-diene is a critical step in the anaerobic pathway, likely catalyzed by a reductive dechlorinase or a similar enzyme system capable of dichloroelimination. frontiersin.orgnih.gov The subsequent conversion to chlorobenzene involves a dehydrochlorination reaction, which could be catalyzed by a dehydrochlorinase. frontiersin.orgnih.gov

Table 2: Key Enzymes in the Biodegradation of γ-Hexachlorocyclohexane

| Enzyme | Gene | Function |

| Dehydrochlorinase | LinA | Catalyzes dehydrochlorination reactions. frontiersin.orgnih.gov |

| Haloalkane dehalogenase | LinB | Catalyzes hydrolytic dehalogenation. frontiersin.orgnih.govnih.gov |

| Reductive dechlorinase | LinD | Catalyzes reductive dechlorination. nih.gov |

Fate and Transport Considerations in Environmental Systems

The environmental fate and transport of 5,6-dichloro-1,3-cyclohexadiene are intrinsically linked to the degradation of its parent compounds, such as lindane. Lindane itself is a persistent organic pollutant with a long half-life in soil and water. frontiersin.org Its distribution in the environment is governed by processes such as volatilization, surface runoff, and adsorption to soil particles. frontiersin.orgpops.int

As an intermediate, 5,6-dichloro-1,3-cyclohexadiene is expected to be transient in most environmental systems where active microbial degradation is occurring. Its fate is largely determined by the efficiency of the subsequent enzymatic reactions that convert it to chlorobenzene. However, under conditions where the microbial community or the necessary enzymes for the final degradation steps are absent or inhibited, there is a potential for the temporary accumulation of this intermediate.

The transport of 5,6-dichloro-1,3-cyclohexadiene would be influenced by its physicochemical properties, such as its water solubility and vapor pressure. As a dichlorinated cyclohexadiene, it is likely to have moderate hydrophobicity, suggesting a potential for partitioning to organic matter in soil and sediment. Its volatility could also play a role in its atmospheric transport over short distances. The ultimate environmental sink for this compound is its transformation to simpler, less chlorinated substances like chlorobenzene, which can then be further mineralized by other microorganisms.

The reactivity of the broader class of 1,3-cyclohexadienes is well-documented, with the Diels-Alder reaction being a cornerstone of their synthetic utility. wikipedia.orgwikipedia.org This [4+2] cycloaddition reaction, where a conjugated diene reacts with a dienophile, is a powerful tool for the formation of six-membered rings and has been widely applied in the synthesis of complex natural products and new materials. wikipedia.orgnih.govresearchgate.netnih.gov It is conceivable that 5,6-Dichloro-1,3-cyclohexadiene could participate in such reactions, with the chlorine substituents potentially influencing the reactivity and stereoselectivity of the cycloaddition. However, specific examples and detailed studies of these reactions are not present in the available search results.

Similarly, while there is extensive research on the synthesis of polycyclic aromatic hydrocarbons (PAHs) and the design of novel molecular frameworks, the role of 5,6-Dichloro-1,3-cyclohexadiene in these areas is not specifically mentioned in the retrieved literature. researchgate.netrsc.orgnih.govnih.gov

Due to the absence of specific research data and publications on the applications of 5,6-Dichloro-1,3-cyclohexadiene, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The available information is insufficient to elaborate on its role as a synthetic intermediate for complex molecules, its conceptual utility in constructing polycyclic architectures, or the design principles for novel halogenated cyclic frameworks based on this specific compound.

Q & A

Basic Research Questions

Q. How can 5,6-Dichloro-1,3-cyclohexadiene be detected and quantified in plant metabolites using advanced chromatographic techniques?

- Methodological Answer : Utilize LC-ESI-MS in positive ion mode ([M+H]+) with a mass accuracy of ≤10 ppm. Compare retention times and fragmentation patterns against the XCMS Metlin database. For example, in Chlorophytum comosum leaf extracts, the compound was identified at specific retention times alongside other metabolites like Oleyl Anilide . Optimize column conditions (e.g., C18 reversed-phase) and solvent gradients to resolve co-eluting peaks. Confirm annotations with literature cross-referencing and spike-in experiments using synthetic standards.

Q. What experimental approaches are used to assess the thermal stability and decomposition pathways of 5,6-Dichloro-1,3-cyclohexadiene?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor mass loss and exothermic/endothermic transitions. Couple with GC-MS to identify volatile decomposition products. Computational methods, such as density functional theory (DFT), can predict bond dissociation energies and reaction pathways. For instance, heats of reaction for chlorination (substitution vs. addition) can be calculated using bond-energy and stabilization-energy tables to confirm substitution as the thermodynamically favored pathway .

Q. What are the optimal reaction conditions for synthesizing 5,6-Dichloro-1,3-cyclohexadiene with high yield and purity?

- Methodological Answer : Use reflux conditions with sodium metal in xylene and o-chlorotoluene as a catalyst. For example, a 24-hour reflux at 110–120°C yielded detectable quantities, though extended reaction times (48 hours) may increase byproduct formation. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track chlorine incorporation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can stereospecific synthesis methods be employed to interconvert cis- and trans-5,6-Dichloro-1,3-cyclohexadiene isomers?

- Methodological Answer : Leverage electrocyclic reactions under controlled thermal or photochemical conditions. For instance, heating the trans isomer induces a conrotatory ring-opening to a triene intermediate, which can re-close under specific conditions to form the cis isomer. Validate stereochemistry using NMR (e.g., NOESY for spatial proximity analysis) and polarimetry . Computational modeling (e.g., ab initio MO theory) predicts orbital symmetry requirements for stereochemical outcomes .

Q. What computational models are suitable for predicting the electrocyclic reactivity of 5,6-Dichloro-1,3-cyclohexadiene, and how do substituents influence reaction pathways?

- Methodological Answer : Apply ab initio molecular orbital (MO) calculations (e.g., at the CCSD(T)/6-31G* level) to analyze frontier orbitals (HOMO/LUMO) and transition states. For example, electron-withdrawing chlorine substituents stabilize the transition state in disrotatory electrocyclic reactions , favoring ring closure to cyclohexadienes. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions .

Q. How can kinetic and thermodynamic studies resolve contradictions in reported reaction mechanisms involving 5,6-Dichloro-1,3-cyclohexadiene?

- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities. Use isotopic labeling (e.g., DCl for chlorination) to trace mechanistic steps. For disputed addition-elimination pathways, design crossover experiments with deuterated analogs to distinguish concerted vs. stepwise mechanisms. Compare activation energies (ΔG‡) from Eyring plots with DFT-derived values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.